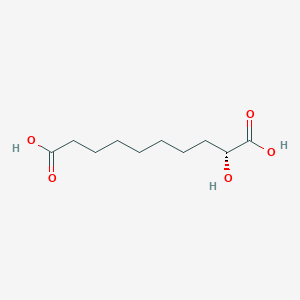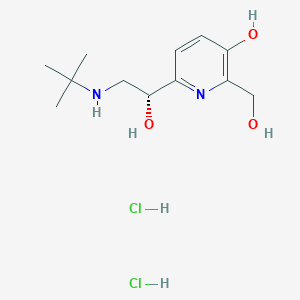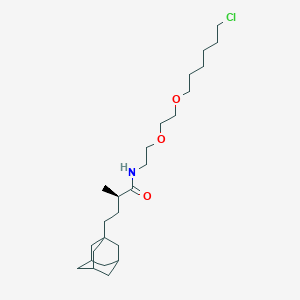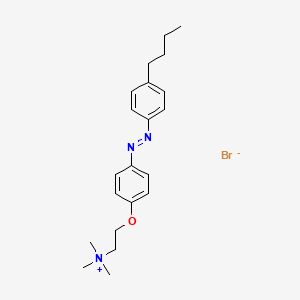
2-((5-(3-Cyclopropoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)methoxy)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VB124 is a potent and selective inhibitor of monocarboxylate transporter 4 (MCT4). This compound is known for its ability to specifically inhibit lactate efflux and import in cells expressing MCT4, making it a valuable tool in the study of cardiac hypertrophy, heart failure, and metabolic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VB124 involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of VB124 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for use in research applications .
Analyse Chemischer Reaktionen
Types of Reactions
VB124 primarily undergoes substitution reactions due to the presence of reactive functional groups. It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions
The synthesis and reactions involving VB124 typically use common organic reagents and solvents. The compound is often dissolved in DMSO for in vitro studies, and the reactions are carried out under ambient conditions .
Major Products Formed
The major products formed from reactions involving VB124 are typically derivatives with modified functional groups. These derivatives are used to study the structure-activity relationship and optimize the compound’s efficacy and selectivity .
Wissenschaftliche Forschungsanwendungen
VB124 has a wide range of scientific research applications, including:
Wirkmechanismus
VB124 exerts its effects by selectively inhibiting monocarboxylate transporter 4 (MCT4). This inhibition prevents the efflux and import of lactate in cells expressing MCT4, thereby modulating cellular metabolism. The compound’s mechanism of action involves binding to the transporter and blocking its activity, which leads to an accumulation of lactate within the cell and a subsequent shift in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AZD3965: A selective inhibitor of monocarboxylate transporter 1 (MCT1), used in cancer research.
BAY-8002: A dual inhibitor of monocarboxylate transporters 1 and 2 (MCT1/2), used in metabolic research.
Uniqueness of VB124
VB124 is unique due to its high selectivity for monocarboxylate transporter 4 (MCT4) over other monocarboxylate transporters. This selectivity makes it a valuable tool for studying the specific role of MCT4 in cellular metabolism and its potential therapeutic applications in cardiac and metabolic disorders .
Eigenschaften
Molekularformel |
C23H24N2O4 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
2-[[5-(3-cyclopropyloxyphenyl)-1-phenylpyrazol-3-yl]methoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C23H24N2O4/c1-23(2,22(26)27)28-15-17-14-21(25(24-17)18-8-4-3-5-9-18)16-7-6-10-20(13-16)29-19-11-12-19/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
VDUYBQLCMARXKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)OCC1=NN(C(=C1)C2=CC(=CC=C2)OC3CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)

![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)


![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)





![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)
